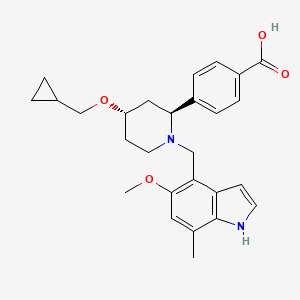

Factor B-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32N2O4 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

4-[(2S,4S)-4-(cyclopropylmethoxy)-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid |

InChI |

InChI=1S/C27H32N2O4/c1-17-13-25(32-2)23(22-9-11-28-26(17)22)15-29-12-10-21(33-16-18-3-4-18)14-24(29)19-5-7-20(8-6-19)27(30)31/h5-9,11,13,18,21,24,28H,3-4,10,12,14-16H2,1-2H3,(H,30,31)/t21-,24-/m0/s1 |

InChI Key |

YJJUEZFALZMWAP-URXFXBBRSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC=C2)CN3CC[C@@H](C[C@H]3C4=CC=C(C=C4)C(=O)O)OCC5CC5)OC |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)CN3CCC(CC3C4=CC=C(C=C4)C(=O)O)OCC5CC5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Factor B-IN-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for Factor B-IN-5, a potent inhibitor of complement Factor B. The guide details the inhibitor's role in the context of the alternative complement pathway, presents its quantitative inhibitory data, and outlines key experimental protocols for its characterization.

Introduction to the Alternative Complement Pathway and Factor B

The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens.[1] It comprises three activation cascades: the classical, lectin, and alternative pathways (AP).[1] The alternative pathway functions as a powerful surveillance and amplification system.[2][3] Central to the AP is Factor B (FB) , a 90 kD single-chain plasma protein that serves as the zymogen for the catalytic subunit of the pathway's key enzymes.[1]

Upon AP activation, Factor B binds to C3b, forming the C3bB pro-convertase.[4][5] This complex is then cleaved by the serine protease Factor D, releasing a small fragment (Ba) and leaving the active catalytic subunit, Bb, bound to C3b.[1][6] The resulting C3bBb complex is the AP C3 convertase , which proteolytically cleaves C3 into C3a and C3b, initiating a potent amplification loop.[7] The binding of an additional C3b molecule forms the C5 convertase, (C3b)₂Bb, which cleaves C5 to initiate the terminal pathway, culminating in the formation of the Membrane Attack Complex (MAC) and cell lysis.[8]

Given its essential and unique role in driving AP activation and amplification, Factor B has emerged as a prime therapeutic target for a range of inflammatory and autoimmune diseases driven by complement dysregulation.[2][7]

This compound: Overview and Mechanism of Action

This compound is a potent small molecule inhibitor of complement Factor B.[9] By targeting Factor B, this inhibitor directly prevents the formation and/or catalytic activity of the AP C3 and C5 convertases.

The core mechanism of action is the disruption of the alternative pathway amplification loop.[2][7] By inhibiting Factor B, this compound effectively halts the cleavage of C3 and the subsequent generation of C3b. This blockade prevents the opsonization of cells, the release of anaphylatoxins (C3a, C5a), and the downstream formation of the Membrane Attack Complex.[2][10] A key therapeutic advantage of this mechanism is its specificity; it selectively blocks the alternative pathway without affecting the activation of the classical or lectin pathways.[2][7]

Quantitative Data

The inhibitory potency of this compound has been determined through biochemical assays. All available quantitative data is summarized below.

| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |

| This compound | Complement Factor B | Biochemical Assay | 1.2 μM | [9] |

Signaling Pathway and Point of Inhibition

The following diagram illustrates the alternative complement pathway cascade and highlights the specific point of inhibition by this compound.

Experimental Protocols

The characterization of a Factor B inhibitor like this compound involves multiple assays to determine its direct enzymatic inhibition and its functional impact on the overall pathway. Below are detailed representative protocols.

Protocol 1: Chromogenic Assay for Direct Factor B Inhibition

This assay directly measures the enzymatic activity of the C3 convertase (C3bBb) and its inhibition by quantifying the cleavage of a specific chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in an appropriate assay buffer (e.g., Tris-buffered saline with Mg²⁺).

-

Prepare solutions of purified human Factor B, Factor D, and C3b at optimized concentrations.

-

Prepare a solution of a chromogenic substrate specific for the Bb enzyme.[10]

-

-

Assay Plate Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Add purified Factor B and C3b to all wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitor to Factor B.

-

-

C3 Convertase Formation:

-

Initiate the reaction by adding a pre-determined concentration of Factor D to all wells. This cleaves Factor B to form the active C3bBb convertase.

-

Incubate for a set time (e.g., 20-30 minutes) at 37°C to allow for stable convertase formation.

-

-

Substrate Cleavage and Detection:

-

Add the chromogenic substrate to all wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).[10]

-

-

Data Analysis:

-

For each concentration of this compound, calculate the rate of substrate cleavage (V) from the absorbance data.

-

Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Alternative Pathway Hemolytic Assay (AH50)

This functional assay measures the total activity of the alternative pathway, which relies on all necessary components, including Factor B. Inhibition of Factor B will result in a dose-dependent reduction in hemolysis.[11][12]

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of Normal Human Serum (NHS) as the source of complement proteins.

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., GVB-Mg-EGTA, which chelates Ca²⁺ to block the classical pathway but contains Mg²⁺ required for the AP).[11]

-

Wash rabbit erythrocytes (rRBCs) in buffer until the supernatant is clear and resuspend to a standardized concentration (e.g., 1x10⁸ cells/mL). Rabbit erythrocytes are used as they are potent activators of the human alternative pathway.[6][12]

-

-

Inhibition Reaction:

-

In reaction tubes or a deep-well plate, mix the NHS with the various dilutions of this compound or a vehicle control.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to Factor B within the serum.

-

-

Hemolysis:

-

Add the standardized rRBC suspension to each reaction mixture.

-

Incubate the samples at 37°C for a defined period (e.g., 30 minutes) with gentle agitation to allow for complement activation and cell lysis.[11]

-

-

Stopping the Reaction and Sample Processing:

-

Stop the reaction by adding a volume of cold buffer containing EDTA.

-

Centrifuge the tubes/plate to pellet any unlysed erythrocytes and cell debris.

-

-

Measurement of Hemolysis:

-

Carefully transfer the supernatant, which contains hemoglobin from the lysed cells, to a new 96-well flat-bottom plate.

-

Measure the absorbance of the supernatant at 412 nm using a microplate reader. Controls for 0% lysis (cells + buffer) and 100% lysis (cells + water) must be included.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each inhibitor concentration, normalized to the 0% and 100% lysis controls.

-

Plot the percent hemolysis against the logarithm of the this compound concentration and fit the curve to determine the functional IC₅₀ value for pathway inhibition.

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access to the complement factor B scissile bond is facilitated by association of factor B with C3b protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysmex-ap.com [sysmex-ap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. coachrom.com [coachrom.com]

- 9. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 10. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Factor B-IN-5: A Potent Complement System Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor B-IN-5 is a potent and orally active small molecule inhibitor of complement Factor B, a key serine protease in the alternative pathway (AP) of the complement system. By targeting Factor B, this compound effectively blocks the amplification loop of the complement cascade, a critical component of the innate immune system. Dysregulation of the alternative pathway is implicated in the pathogenesis of a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Biochemical Properties

This compound demonstrates significant inhibitory activity against complement Factor B. The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which has been determined through in vitro assays.

| Parameter | Value | Source |

| IC50 | 1.2 µM | [1] |

Mechanism of Action: Inhibition of the Alternative Complement Pathway

This compound exerts its therapeutic potential by specifically inhibiting the catalytic activity of Factor B. The alternative complement pathway is a crucial part of the innate immune response, and its amplification loop, driven by Factor B, is a key driver of complement-mediated inflammation and tissue damage.

The simplified signaling cascade of the alternative pathway and the point of inhibition by this compound are illustrated below.

Caption: The Alternative Complement Pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the inhibitory activity of this compound on the alternative complement pathway. This protocol is based on the information provided in the patent literature describing the compound.

In Vitro Assay for Complement Factor B Inhibitory Activity (Hemolysis Assay)

This assay measures the ability of a compound to inhibit the lysis of red blood cells (hemolysis) mediated by the alternative complement pathway.

Materials:

-

Buffer: Gelatin Veronal Buffer (GVB) containing Mg-EGTA.

-

Cells: Rabbit red blood cells (erythrocytes).

-

Serum: Normal human serum as a source of complement proteins.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Control: Vehicle control (e.g., DMSO).

-

Microplate: 96-well V-bottom plate.

-

Spectrophotometer: Plate reader capable of measuring absorbance at 412-415 nm.

Workflow:

The experimental workflow for determining the IC50 of this compound is outlined in the diagram below.

Caption: Experimental workflow for the determination of the IC50 value of this compound.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.

-

Assay Setup: In a 96-well V-bottom plate, add the diluted compound or vehicle control to the wells.

-

Addition of Serum: Add normal human serum to each well.

-

Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the complement proteins.

-

Addition of Red Blood Cells: Add a suspension of rabbit red blood cells to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement-mediated hemolysis.

-

Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

-

Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 412-415 nm, which corresponds to the amount of hemoglobin released from lysed cells.

-

Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control (serum with vehicle) and negative control (serum with a broad-spectrum complement inhibitor or heat-inactivated serum). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for a variety of complement-mediated diseases. Its well-defined inhibitory activity against a key component of the alternative complement pathway provides a targeted approach to modulating an overactive immune response. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel complement inhibitors.

References

Structural Analysis of the Factor B-IN-5 and Factor B Complex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, and its alternative pathway (AP) plays a central role in amplifying the immune response. Dysregulation of the AP is implicated in a variety of inflammatory and autoimmune diseases.[1][2] Complement Factor B (FB) is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases, making it a prime therapeutic target for diseases driven by overactivation of this pathway.[1][2] Factor B-IN-5 is a novel, potent, and selective small molecule inhibitor of Factor B. This document provides a detailed technical guide on the structural and functional analysis of the binding of this compound to Factor B.

Quantitative Analysis of this compound Binding to Factor B

The binding affinity and kinetics of this compound to human Factor B were determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (K_D), association rate constant (k_on), and dissociation rate constant (k_off) are summarized in the table below.

| Compound | Target | K_D (nM) | k_on (1/Ms) | k_off (1/s) |

| This compound | Human Factor B | 15.2 | 2.5 x 10^5 | 3.8 x 10^-3 |

Table 1: Binding Kinetics and Affinity of this compound to Factor B

Furthermore, the inhibitory activity of this compound on the proteolytic function of the C3 convertase (C3bBb) was assessed through an enzymatic inhibition assay. The half-maximal inhibitory concentration (IC50) was determined.

| Compound | Assay | IC50 (nM) |

| This compound | C3 Convertase Activity | 25.8 |

Table 2: In Vitro Inhibition of C3 Convertase Activity by this compound

Experimental Protocols

Surface Plasmon Resonance (SPR)

-

Instrumentation: A Biacore T200 instrument (Cytiva) was used for all SPR experiments.

-

Immobilization: Recombinant human Factor B was immobilized on a CM5 sensor chip via standard amine coupling chemistry. The protein was diluted to a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) and injected over the sensor surface.

-

Binding Analysis: A series of concentrations of this compound, ranging from 1 nM to 500 nM, were prepared in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The analyte solutions were injected over the immobilized Factor B surface at a flow rate of 30 µL/min.

-

Data Analysis: The association and dissociation phases were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine the kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (K_D).

C3 Convertase Enzymatic Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to block the cleavage of C3 by the C3 convertase (C3bBb).

-

Reagents: Purified human C3, Factor B, and Factor D were used to assemble the C3 convertase.

-

Procedure:

-

Factor B and Factor D were incubated with C3b to form the C3 convertase in the presence of Mg^2+.

-

This compound was added at various concentrations to the reaction mixture.

-

The reaction was initiated by the addition of C3.

-

The cleavage of C3 to C3a and C3b was monitored over time using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where C3 is labeled with a donor fluorophore and a quencher is positioned at the cleavage site.

-

-

Data Analysis: The rate of C3 cleavage was plotted against the inhibitor concentration, and the data were fitted to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Alternative Complement Pathway

The following diagram illustrates the central role of Factor B in the alternative complement pathway. Factor B binds to C3b on a target surface and is subsequently cleaved by Factor D to form the active C3 convertase (C3bBb).

Caption: The Alternative Complement Pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines the key steps in the structural and functional characterization of the interaction between this compound and Factor B.

Caption: Workflow for the characterization of a novel Factor B inhibitor.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of Factor B with high binding affinity. The detailed experimental protocols provide a framework for the continued investigation and development of this and other Factor B inhibitors. The structural and functional characterization of such compounds is a critical step in the development of novel therapeutics for complement-mediated diseases.

References

In Vitro Characterization of a Novel Factor B Inhibitor: Factor B-IN-5

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[1][2] The alternative pathway (AP) of the complement system serves as a critical amplification loop for all complement-activating pathways, making its components attractive therapeutic targets.[1][3] Factor B, a serine protease unique to the AP, is essential for the formation and catalytic activity of the C3 and C5 convertases.[1][4][5] Inhibition of Factor B represents a promising strategy to selectively modulate AP activity and the downstream amplification cascade.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of Factor B-IN-5, a novel small molecule inhibitor of Factor B. The following sections detail the biochemical and cell-based assays performed to elucidate its potency, selectivity, and mechanism of action.

Biochemical Characterization

Biochemical assays are fundamental to determining the direct interaction of this compound with its target protein and its effect on the enzymatic activity of the C3 convertase.

Factor B Binding Affinity

No specific binding affinity data for a compound named "this compound" is publicly available. The following table represents typical data for a potent Factor B inhibitor.

| Parameter | Value |

| Kd | 5 nM |

| Assay Method | Surface Plasmon Resonance (SPR) |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant human Factor B is immobilized on a sensor chip.

-

Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association (kon) and dissociation (koff) rate constants.

-

Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the ratio of koff/kon.

Inhibition of C3 Convertase Activity

The inhibitory effect of this compound on the catalytic activity of the AP C3 convertase (C3bBb) is a key measure of its functional potency.

| Parameter | Value |

| IC50 | 20 nM |

| Assay Method | Chromogenic Substrate Assay |

Experimental Protocol: Chromogenic Substrate Assay [6]

-

Formation of C3 Convertase: Purified C3b, Factor B, and Factor D are incubated together in the presence of Mg2+ to form the C3bBb complex.[4]

-

Inhibition: The pre-formed C3 convertase is incubated with varying concentrations of this compound.

-

Substrate Cleavage: A chromogenic peptide substrate that is specifically cleaved by the Bb portion of the convertase is added.

-

Detection: The cleavage of the substrate releases a chromophore, leading to a color change that is measured spectrophotometrically.

-

Data Analysis: The concentration of this compound that inhibits 50% of the C3 convertase activity (IC50) is determined by fitting the dose-response data to a suitable equation.

Cell-Based Characterization

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of this compound in a complex biological environment.

Inhibition of Alternative Pathway-Mediated Hemolysis

The rabbit erythrocyte hemolytic assay is a classic method to assess the activity of the alternative complement pathway.

| Parameter | Value |

| IC50 | 50 nM |

| Assay Method | Rabbit Erythrocyte Hemolytic Assay |

Experimental Protocol: Rabbit Erythrocyte Hemolytic Assay

-

Cell Preparation: Rabbit erythrocytes, which are potent activators of the human alternative complement pathway, are washed and suspended in a gelatin veronal buffer containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway).

-

Complement Activation: The erythrocytes are incubated with normal human serum (as a source of complement components) in the presence of varying concentrations of this compound.

-

Hemolysis Measurement: Following incubation, the cells are pelleted, and the amount of hemoglobin released into the supernatant due to cell lysis is quantified by measuring the absorbance at 412 nm.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of hemolysis.

Inhibition of C3b Deposition

This assay measures the ability of this compound to prevent the deposition of C3b on a target surface, a critical step in complement-mediated opsonization.

| Parameter | Value |

| IC50 | 75 nM |

| Assay Method | ELISA-based C3b Deposition Assay |

Experimental Protocol: ELISA-based C3b Deposition Assay

-

Plate Coating: Microtiter plates are coated with an activator of the alternative pathway, such as zymosan or lipopolysaccharide (LPS).

-

Complement Activation: Normal human serum, diluted in an AP-selective buffer (e.g., GVB-Mg-EGTA), is added to the wells along with a range of concentrations of this compound.

-

C3b Deposition: The plate is incubated to allow for complement activation and C3b deposition onto the coated surface.

-

Detection: Deposited C3b is detected using a specific anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate. The resulting colorimetric signal is proportional to the amount of C3b deposited.

-

Data Analysis: The IC50 is determined as the concentration of this compound that inhibits 50% of C3b deposition.

Selectivity Profile

To assess the specificity of this compound, its inhibitory activity is tested against other key serine proteases of the complement system and other related pathways.

No specific selectivity data for a compound named "this compound" is publicly available. The following table represents typical data for a selective Factor B inhibitor.

| Protease | IC50 (µM) |

| Factor B | 0.02 |

| C1s | > 100 |

| C2 | > 100 |

| Factor D | > 100 |

| Thrombin | > 100 |

| Factor Xa | > 100 |

Experimental Protocol: Protease Selectivity Panel

The inhibitory activity of this compound against a panel of serine proteases is typically assessed using commercially available enzymatic assays. In each assay, the respective protease is incubated with its specific substrate in the presence of a range of concentrations of this compound. The IC50 values are then determined from the resulting dose-response curves.

Mechanism of Action

Understanding how this compound inhibits Factor B is crucial for its development as a therapeutic agent.

Visualizing the Mechanism of Action

This compound is a reversible inhibitor that binds to the serine protease domain of the Bb fragment of Factor B, preventing the cleavage of C3.

Caption: Mechanism of this compound inhibition of the alternative pathway.

Experimental Workflow for Characterization

The following diagram outlines the general workflow for the in vitro characterization of a novel Factor B inhibitor.

Caption: General experimental workflow for in vitro characterization.

Conclusion

The in vitro data for this compound demonstrates that it is a potent, selective, and functionally active inhibitor of the alternative complement pathway. Its ability to effectively block C3 convertase activity and subsequent complement-mediated cell lysis in cellular assays highlights its potential as a therapeutic candidate for the treatment of diseases driven by excessive alternative pathway activation. Further in vivo studies are warranted to evaluate the pharmacokinetic and pharmacodynamic properties of this promising compound.

References

- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diagnostic ELISAs to Monitor Complement System Activation - Bio-Connect [bio-connect.nl]

- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. complementtech.com [complementtech.com]

- 5. Complement factor B - Wikipedia [en.wikipedia.org]

- 6. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]

Factor B-IN-5: A Technical Guide to its Inhibition of C3 Convertase Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Dysregulation of this system, particularly the alternative pathway (AP), is implicated in a range of inflammatory and autoimmune diseases. Factor B, a serine protease, is a key component of the AP, directly participating in the formation of the C3 convertase (C3bBb), the central amplification enzyme of the complement cascade. Consequently, inhibition of Factor B represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Factor B-IN-5, a potent small molecule inhibitor of Factor B, and its impact on C3 convertase formation. This document details its mechanism of action, summarizes its inhibitory activity, provides a representative experimental protocol for assessing its efficacy, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the Alternative Complement Pathway and Factor B

The alternative pathway of the complement system is a self-amplifying cascade that, upon activation, leads to the opsonization of pathogens, the release of inflammatory mediators, and the formation of the membrane attack complex (MAC). A critical step in this pathway is the formation of the C3 convertase, C3bBb. This process is initiated by the binding of Factor B to C3b, a spontaneously generated or pathogen-bound fragment of complement component 3. This binding is magnesium-dependent. Subsequently, the serine protease Factor D cleaves the C3b-bound Factor B, releasing the Ba fragment and leaving the catalytically active Bb fragment complexed with C3b to form the C3 convertase. This enzyme then cleaves more C3 into C3a and C3b, creating a powerful amplification loop.

Factor B is a zymogen that circulates in the plasma. Upon binding to C3b, it undergoes a conformational change that exposes a cleavage site for Factor D. The resulting Bb fragment contains the serine protease domain responsible for the enzymatic activity of the C3 convertase. Given its central role in the amplification of the complement cascade, Factor B is a prime target for therapeutic intervention in diseases driven by excessive complement activation.

This compound: A Potent Inhibitor of Factor B

This compound (also identified as the "Example 5 target compound" in patent literature) is a small molecule inhibitor of complement Factor B. Its chemical details are as follows:

-

CAS Number: 2797066-85-2

-

Molecular Formula: C H N O

-

Molecular Weight: 448.55 g/mol

This compound has been shown to be an effective inhibitor of Factor B, thereby disrupting the formation and activity of the AP C3 convertase.

Quantitative Data: Inhibitory Activity of this compound

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against complement Factor B.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Complement Factor B | 1.2 | Patent WO2022028507A1 |

Mechanism of Action: Inhibition of C3 Convertase Formation

This compound exerts its inhibitory effect by directly targeting Factor B. While the precise binding site and mode of inhibition are not fully elucidated in the public domain, it is understood to interfere with the function of Factor B, preventing the efficient formation of the C3bBb complex. This disruption of C3 convertase formation effectively halts the amplification loop of the alternative pathway.

Caption: Inhibition of C3 Convertase Formation by this compound.

Experimental Protocols: Hemolytic Assay for Measuring Factor B Inhibition

The following is a representative experimental protocol for determining the inhibitory activity of a compound like this compound on the alternative complement pathway, using a rabbit red blood cell (rRBC) hemolysis assay. This method is a common and effective way to assess the functional consequence of Factor B inhibition.

Objective: To determine the IC50 of this compound in inhibiting the alternative pathway-mediated hemolysis of rabbit red blood cells.

Materials:

-

This compound

-

Normal Human Serum (NHS) as a source of complement proteins

-

Rabbit Red Blood Cells (rRBCs)

-

Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer (plate reader)

Workflow:

Caption: Experimental Workflow for Hemolytic Assay.

Procedure:

-

Preparation of Rabbit Red Blood Cells:

-

Wash commercially available rabbit red blood cells three times with cold PBS by centrifugation.

-

Resuspend the rRBC pellet in GVB/Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in GVB/Mg-EGTA.

-

Thaw Normal Human Serum (NHS) on ice. Prepare a working dilution of NHS in GVB/Mg-EGTA (the final concentration in the assay will typically be between 10% and 20%).

-

-

Assay Setup:

-

In a 96-well V-bottom plate, add the serially diluted this compound or vehicle control.

-

Add the diluted NHS to each well.

-

Include control wells:

-

100% Lysis Control: rRBCs lysed with water.

-

0% Lysis Control (Blank): rRBCs in GVB/Mg-EGTA without NHS.

-

-

-

Incubation:

-

Add the prepared rRBC suspension to all wells.

-

Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

-

-

Measurement and Analysis:

-

Centrifuge the plate to pellet the intact rRBCs.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412-415 nm, which corresponds to the amount of hemoglobin released.

-

Calculate the percentage of hemolysis for each concentration of this compound relative to the 100% lysis control.

-

Plot the percentage of hemolysis against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

Conclusion

This compound is a potent inhibitor of complement Factor B, effectively blocking the formation of the C3 convertase in the alternative pathway. This mechanism of action makes it a valuable tool for research into the role of the complement system in various diseases and a potential therapeutic candidate for complement-mediated disorders. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel Factor B inhibitors. Further studies are warranted to fully elucidate its binding interactions and in vivo efficacy.

Preliminary Specificity Analysis of Factor B-IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the specificity of Factor B-IN-5, a known inhibitor of complement Factor B. Due to the limited availability of public domain data on this specific inhibitor, this document focuses on the established role of its target, Factor B, within the alternative complement pathway and outlines standard methodologies for characterizing the specificity and activity of such inhibitors.

Introduction to Factor B and the Alternative Complement Pathway

The complement system is a critical component of the innate immune system. The alternative pathway (AP) of the complement system provides a rapid and powerful defense mechanism against pathogens. Factor B is a serine protease zymogen that is central to the amplification loop of the AP. Upon binding to C3b, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), which then proceeds to cleave more C3, leading to a rapid amplification of the complement response. Given its pivotal role, Factor B is a key therapeutic target for inflammatory and autoimmune diseases driven by excessive complement activation. This compound is an inhibitor of this critical protein.[1][2][3][4]

Quantitative Data for this compound

Publicly available quantitative data for this compound is currently limited. The following table summarizes the reported inhibitory activity.

| Inhibitor | Target | Assay Type | IC50 (µM) |

| This compound | Complement Factor B | Biochemical Assay | 1.2[3][5] |

Signaling Pathway

The following diagram illustrates the central role of Factor B in the alternative complement pathway.

Caption: Alternative Complement Pathway and the Role of Factor B Inhibition.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following represents a standard workflow for assessing the specificity and potency of a Factor B inhibitor.

Primary Biochemical Assay for Factor B Activity

This assay would quantify the direct inhibitory effect of this compound on the enzymatic activity of Factor B.

Materials:

-

Purified human Factor B

-

Purified human C3b

-

Purified human Factor D

-

Fluorogenic substrate for C3 convertase

-

Assay buffer (e.g., Tris-buffered saline with MgCl2)

-

This compound

-

96-well black plates

Procedure:

-

Prepare a solution of C3b and Factor B in the assay buffer and incubate to allow for complex formation.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the C3b-Factor B complex to the wells containing the inhibitor.

-

Initiate the reaction by adding Factor D to each well. This will lead to the formation of the C3 convertase (C3bBb).

-

Immediately add the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the C3 convertase activity.

-

Calculate the IC50 value by plotting the rate of reaction against the inhibitor concentration.

Hemolytic Assay for Alternative Pathway Activity

This cellular assay assesses the inhibitor's ability to block the lytic activity of the alternative complement pathway.

Materials:

-

Rabbit red blood cells (rRBCs)

-

Normal human serum (as a source of complement proteins)

-

Gelatin veronal buffer with Mg-EGTA (GVB/Mg-EGTA) to specifically allow AP activation

-

This compound

-

96-well V-bottom plates

Procedure:

-

Wash rRBCs with GVB/Mg-EGTA.

-

Prepare serial dilutions of this compound in GVB/Mg-EGTA.

-

Add the diluted inhibitor and a standardized suspension of rRBCs to the wells of a 96-well plate.

-

Add normal human serum to initiate complement-mediated lysis.

-

Incubate the plate at 37°C.

-

Centrifuge the plate to pellet intact rRBCs.

-

Transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm.

-

Calculate the percentage of hemolysis inhibition and determine the IC50 value.

Kinase and Protease Specificity Profiling

To assess the specificity of this compound, it would be screened against a broad panel of kinases and other proteases, particularly serine proteases, due to the nature of Factor B. This is typically performed by specialized contract research organizations.

General Procedure:

-

A high concentration of this compound (e.g., 10 µM) is screened against a large panel of kinases (e.g., >400) and proteases.

-

The percent inhibition for each enzyme is determined.

-

For any significant off-target hits (e.g., >50% inhibition), a full IC50 determination would be performed to quantify the potency of the off-target interaction.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a Factor B inhibitor.

Caption: Preclinical Characterization Workflow for a Factor B Inhibitor.

Conclusion

This compound is an inhibitor of complement Factor B with a reported IC50 of 1.2 µM.[3][5] Its therapeutic potential lies in its ability to modulate the alternative complement pathway, a key driver of various inflammatory and autoimmune diseases. While detailed public data on its specificity is scarce, this guide outlines the standard procedures used to characterize such an inhibitor. A comprehensive understanding of the specificity profile of this compound would require extensive screening against a panel of kinases and proteases to ensure its selectivity for Factor B and minimize potential off-target effects.

References

An In-depth Technical Guide to the Role of Factor B in Immune Response

Executive Summary: The complement system is a critical component of innate immunity, and its alternative pathway (AP) provides a rapid and powerful amplification loop for immune surveillance and response. At the heart of this pathway lies Factor B (FB), a 90 kDa glycoprotein that serves as the zymogen for the catalytic subunit of the C3 and C5 convertases. Upon binding to C3b on a target surface, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment, a serine protease, remains associated with C3b to form the C3 convertase (C3bBb), the central enzyme of the alternative pathway. This guide provides a detailed examination of Factor B's structure, its pivotal role in the activation and amplification of the complement cascade, the mechanisms regulating its activity, and its implications in various pathologies. Furthermore, it explores the rationale for targeting Factor B in drug development and outlines key experimental methodologies used in its study.

Introduction to the Complement System and Factor B

The complement system comprises a network of over 30 circulating and membrane-bound proteins that act in a cascading fashion to defend against pathogens and clear immune complexes and apoptotic cells. Activation occurs via three distinct routes: the classical, lectin, and alternative pathways. While the classical and lectin pathways are initiated by antibody-antigen complexes and microbial carbohydrates, respectively, the alternative pathway (AP) is unique in its ability to be continuously activated at a low level through a "tick-over" mechanism, providing immediate surveillance.

Complement Factor B (FB) is the key serine protease of the alternative pathway. It circulates in the blood as an inactive single-chain polypeptide and is essential for the formation of the AP C3 and C5 convertases, which drive the amplification of the complement response. The gene encoding Factor B, CFB, is located within the major histocompatibility complex (MHC) class III region on chromosome 6, highlighting its central role in the immune reaction.

Structure and Properties of Factor B

Factor B is a single-chain glycoprotein with a molecular weight of approximately 90-93 kDa, consisting of 764 amino acids. Its structure is organized into five distinct domains: three N-terminal complement control protein (CCP) domains (also known as short consensus repeats), a central von Willebrand factor type A (vWFA) domain, and a C-terminal serine protease (SP) domain which carries the catalytic site.

Upon activation, Factor B is cleaved by Factor D between the CCP3 and vWFA domains, yielding two fragments:

-

Ba fragment: A non-catalytic chain of ~33 kD, comprising the three CCP domains. The Ba fragment has been shown to inhibit the proliferation of preactivated B lymphocytes.

-

Bb fragment: A catalytic subunit of ~60 kD, containing the vWFA and SP domains. The Bb fragment is a serine protease that associates with C3b to form the C3 convertase.

The crystal structure of Factor B reveals a tightly regulated zymogen where the activation site is secured to prevent spontaneous activity. Binding to C3b induces a conformational change that exposes the scissile bond for cleavage by Factor D.

Data Presentation: Properties of Human Complement Factor B

| Property | Value / Description | Source(s) |

| Gene | CFB | |

| Chromosomal Location | 6p21.3 (MHC Class III region) | |

| Molecular Weight | ~90 kD | |

| Amino Acid Count | 764 | |

| Structure | Single-chain polypeptide; 3 CCP domains, 1 vWFA domain, 1 SP domain | |

| Serum Concentration | ~2-3 µM | |

| Cleavage Fragments | Ba (~33 kD), Bb (~60 kD) | |

| Function | Zymogen of the alternative pathway's C3/C5 convertase catalytic subunit |

The Role of Factor B in the Alternative Complement Pathway

The activation of the alternative pathway is a step-wise process that culminates in an amplification loop capable of rapidly opsonizing pathogens and initiating an inflammatory response. Factor B is central to this cascade.

-

Initiation (Tick-over): The pathway is initiated by the spontaneous low-level hydrolysis of the internal thioester bond of C3 in plasma, forming C3(H₂O).

-

Pro-convertase Formation: C3(H₂O), or C3b bound to a pathogen surface, undergoes a conformational change that exposes a binding site for Factor B. In the presence of Mg²⁺, Factor B binds to C3b, forming the C3bB complex, or pro-convertase.

-

Activation Cleavage: The plasma serine protease Factor D cleaves the C3b-bound Factor B, releasing the Ba fragment and leaving the Bb fragment attached. This cleavage is a critical regulatory step, as Factor D can only act on Factor B when it is complexed with C3b.

-

C3 Convertase Assembly: The resulting C3bBb complex is the C3 convertase of the alternative pathway. This enzyme is inherently unstable but can be stabilized by the binding of Properdin (Factor P), extending its half-life.

-

Amplification Loop: The C3 convertase (C3bBb) is a potent enzyme that cleaves hundreds of C3 molecules into C3a (an anaphylatoxin) and C3b. Newly generated C3b can then bind to surfaces and recruit more Factor B, creating more C3 convertase and thus establishing a powerful positive feedback loop.

-

C5 Convertase Formation: When an additional C3b molecule binds to the existing C3 convertase, the complex (C3bBbC3b or (C3b)₂Bb) gains the ability to cleave C5, thus becoming the AP C5 convertase. This initiates the terminal pathway, leading to the formation of the Membrane Attack Complex (MAC) and cell lysis.

Methodological & Application

Application Notes and Protocols for Studying Complement Factor B in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complement Factor B (CFB) is a key component of the alternative pathway of the complement system, a critical part of the innate immune response.[1][2][3] Upon activation, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment, a serine protease, associates with C3b to form the C3 convertase (C3bBb), which is the central enzyme of the alternative pathway.[2][4][5] This convertase initiates a cascade that leads to opsonization and lysis of pathogens.[5] Beyond its role in immunity, emerging evidence suggests that Factor B is involved in various cellular processes and diseases, including cancer.[6] For instance, studies have shown that Complement Factor B is upregulated in pancreatic ductal adenocarcinoma (PDAC) cells and that its knockdown can decrease cell proliferation and induce cellular senescence.[6] These findings highlight Factor B as a potential therapeutic target.

This document provides detailed protocols for studying the role of Complement Factor B in cell culture, with a focus on techniques to modulate its expression and assess the resulting cellular phenotypes.

Data Presentation

Table 1: Effect of Complement Factor B Knockdown on Pancreatic Cancer Cell Proliferation

| Cell Line | Treatment | Proliferation Change (%) | Key Protein Expression Changes | Reference |

| PANC-1 | siRNA targeting CFB | Decreased | Upregulation of p21, Accumulation of cyclin D1 | [6] |

| MIA PaCa-II | siRNA targeting CFB | Decreased | Upregulation of p21, Accumulation of cyclin D1 | [6] |

Table 2: Effect of Complement Factor B Knockdown on Cellular Senescence in Pancreatic Cancer Cells

| Cell Line | Treatment | SA-β-gal Positive Cells (%) | Reference |

| PANC-1 | siRNA targeting CFB | Increased | [6] |

| MIA PaCa-II | siRNA targeting CFB | Increased | [6] |

Signaling Pathway

The following diagram illustrates the central role of Complement Factor B in the alternative complement pathway.

Caption: Alternative Complement Pathway highlighting Factor B's role.

Experimental Protocols

Cell Culture

This protocol describes the general procedure for culturing human pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-II, which have been used to study the effects of Complement Factor B.[6]

Materials:

-

PANC-1 or MIA PaCa-II cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)[7]

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well plates

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Quickly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate cells at 37°C in a 5% CO2 humidified incubator.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

-

Cell Passaging:

-

Aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

-

siRNA-mediated Knockdown of Complement Factor B

This protocol details the procedure for transiently knocking down the expression of Complement Factor B in cultured cells using small interfering RNA (siRNA).

Materials:

-

Cells seeded in 6-well plates (typically at 30-50% confluency)

-

siRNA targeting human CFB (and a non-targeting control siRNA)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Sterile microcentrifuge tubes

Procedure:

-

Plate Cells: One day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.

-

Prepare siRNA-Lipid Complex:

-

For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM in a microcentrifuge tube.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.

-

-

Transfection:

-

Add the 200 µL siRNA-lipid complex drop-wise to each well containing cells and fresh medium.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-72 hours at 37°C.

-

After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, or functional assays).

-

Cell Proliferation Assay (MTS Assay)

This protocol is for measuring cell viability and proliferation using a colorimetric method. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product.

Materials:

-

Cells cultured in a 96-well plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

-

Treatment: Treat the cells as required for your experiment (e.g., after siRNA transfection). Include appropriate controls.

-

MTS Assay:

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

The amount of formazan product is directly proportional to the number of living cells in the culture.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells by detecting β-galactosidase activity at pH 6.0, which is characteristic of senescent cells but not pre-senescent, quiescent, or immortal cells.

Materials:

-

Cells cultured in 6-well plates

-

PBS

-

Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining Solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

Procedure:

-

Wash and Fix Cells:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.

-

-

Wash and Stain:

-

Wash the cells twice with PBS.

-

Add 1 mL of Staining Solution to each well.

-

Incubate the plate at 37°C without CO2 for 2-4 hours, or up to 16 hours, until a blue color develops in some cells. Protect from light.

-

-

Visualization:

-

Aspirate the staining solution and wash with PBS.

-

Add PBS to the wells to prevent drying.

-

Observe the cells under a microscope and count the percentage of blue (SA-β-gal positive) cells.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the role of Complement Factor B in cell culture.

Caption: Workflow for studying CFB function in cancer cells.

References

- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complement factor B - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. Alternative complement pathway - Wikipedia [en.wikipedia.org]

- 5. Complement Factor B - Creative Biolabs [creative-biolabs.com]

- 6. Complement factor B regulates cellular senescence and is associated with poor prognosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cehsweb.health.umt.edu [cehsweb.health.umt.edu]

Application Notes and Protocols for the Use of a Factor B Inhibitor in a Hemolysis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases.[1][2] The alternative pathway (AP) of the complement system provides a powerful amplification loop for complement activation.[1] A key enzyme in this pathway is Factor B (FB), a serine protease that, upon activation, forms the C3 and C5 convertases, central to the propagation of the complement cascade.[2][3] Consequently, inhibiting Factor B is a promising therapeutic strategy for a range of complement-mediated diseases.[1][4]

This document provides a detailed protocol for utilizing a small molecule inhibitor of Factor B, herein referred to as Factor B-IN-5, in a hemolysis assay. This assay serves as a robust method to quantify the inhibitory activity of compounds targeting the alternative complement pathway.

Principle of the Assay

The alternative pathway hemolysis assay measures the ability of a test compound, such as this compound, to inhibit the lysis of red blood cells (RBCs) mediated by the alternative complement pathway. Rabbit erythrocytes are particularly susceptible to lysis by the human alternative complement pathway and are therefore a common tool for this assay.[5]

The assay is performed in a buffer containing magnesium ions (Mg2+), which are essential for the formation of the C3 convertase, and a chelator of calcium ions (EGTA) to block the classical and lectin pathways, thus isolating the activity of the alternative pathway. In the presence of active complement, the membrane attack complex (MAC) is formed on the surface of the rabbit erythrocytes, leading to cell lysis and the release of hemoglobin. The amount of hemoglobin released is directly proportional to the activity of the alternative pathway and can be quantified spectrophotometrically by measuring the absorbance of the supernatant at 405 nm or 415 nm. The inhibitory effect of this compound is determined by measuring the reduction in hemolysis in the presence of the compound.

Signaling Pathway

The following diagram illustrates the central role of Factor B in the alternative complement pathway.

Experimental Protocol

Materials and Reagents

-

This compound

-

Normal Human Serum (NHS) (as a source of complement)

-

Rabbit Red Blood Cells (rRBCs)

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)

-

Phosphate Buffered Saline (PBS)

-

Deionized Water (for 100% lysis control)

-

96-well round-bottom microtiter plates

-

Spectrophotometer (plate reader) capable of reading absorbance at 405 nm or 415 nm

-

Centrifuge with a plate rotor

Preparation of Reagents

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in GVB/Mg-EGTA to create a range of concentrations to be tested.

-

Rabbit Erythrocyte Suspension: Wash rabbit erythrocytes three times with GVB/Mg-EGTA buffer by centrifugation and resuspension. After the final wash, resuspend the erythrocyte pellet to a final concentration of 2 x 10⁸ cells/mL in GVB/Mg-EGTA.

-

Normal Human Serum (NHS): Store pooled NHS in small aliquots at -80°C to avoid multiple freeze-thaw cycles. On the day of the experiment, thaw an aliquot on ice. The final concentration of NHS in the assay will need to be optimized, but a starting point is typically a 1:10 to 1:20 dilution in GVB/Mg-EGTA.

Experimental Workflow

The following diagram outlines the experimental workflow for the hemolysis assay.

Step-by-Step Procedure

-

Plate Setup:

-

Add 50 µL of GVB/Mg-EGTA to the "0% Lysis" (negative control) wells.

-

Add 50 µL of deionized water to the "100% Lysis" (positive control) wells.

-

Add 25 µL of each this compound dilution to the appropriate test wells.

-

Add 25 µL of GVB/Mg-EGTA to the "No Inhibitor" control wells.

-

-

Addition of Serum:

-

Add 25 µL of diluted NHS to all wells except the "0% Lysis" and "100% Lysis" wells.

-

-

Pre-incubation:

-

Gently tap the plate to mix and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with Factor B.

-

-

Addition of Erythrocytes:

-

Add 50 µL of the prepared rabbit erythrocyte suspension to all wells.

-

-

Incubation:

-

Mix the plate gently and incubate at 37°C for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.

-

-

Centrifugation:

-

Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact erythrocytes.

-

-

Supernatant Transfer:

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

-

Absorbance Reading:

-

Measure the absorbance of the supernatant at 405 nm (or 415 nm) using a microplate reader.

-

Data Analysis and Presentation

Calculation of Percent Hemolysis

The percentage of hemolysis for each well is calculated using the following formula:

% Hemolysis = [(Absorbance of Sample - Absorbance of 0% Lysis) / (Absorbance of 100% Lysis - Absorbance of 0% Lysis)] x 100

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in hemolysis. To determine the IC50, plot the % hemolysis against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the IC50 value.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained for this compound in the hemolysis assay.

| Inhibitor | Target | Assay Type | Erythrocyte Source | Serum Source | IC50 (nM) |

| This compound | Factor B | Hemolysis | Rabbit | Human | User to determine |

| Reference Compound | Factor B | Hemolysis | Rabbit | Human | e.g., 20 nM |

Note: The IC50 value for this compound needs to be experimentally determined. A reference compound with a known IC50 can be included for comparison.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background hemolysis in 0% lysis control | Spontaneous lysis of RBCs | Use fresh RBCs; handle cells gently. |

| Low signal in 100% lysis control | Incomplete lysis of RBCs | Ensure complete resuspension of RBCs before adding to the plate. |

| High variability between replicates | Pipetting errors; improper mixing | Use calibrated pipettes; ensure thorough mixing at each step. |

| No inhibition observed | Inactive compound; incorrect concentration | Verify the integrity and concentration of this compound. |

Conclusion

This application note provides a detailed protocol for assessing the inhibitory activity of this compound on the alternative complement pathway using a hemolysis assay. This robust and reproducible assay is a valuable tool for the characterization of Factor B inhibitors and can be readily implemented in a research or drug discovery setting. Careful optimization of assay parameters and adherence to the protocol will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols: Measuring Factor B Inhibition by a Novel Inhibitor Using an ELISA-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, and its alternative pathway (AP) plays a crucial role in defense against pathogens.[1][2][3] Complement Factor B (FB) is a serine protease essential for the catalytic activity of the AP C3 and C5 convertases.[1][4] Dysregulation of the AP is implicated in various inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.[1][3] This document provides a detailed protocol for measuring the inhibitory activity of a novel compound, Factor B-IN-5, on the alternative complement pathway using an enzyme-linked immunosorbent assay (ELISA). The assay quantifies the formation of the terminal C5b-9 complement complex (also known as the Membrane Attack Complex or MAC), a downstream product of AP activation.

Principle of the Assay

This assay is a sandwich ELISA designed to measure the functional activity of the alternative complement pathway.[5][6] Microtiter wells are coated with lipopolysaccharide (LPS), a potent activator of the AP.[5][7] When human serum is added to these wells, the alternative pathway is initiated on the LPS-coated surface. This leads to a cascade of events, including the cleavage of Factor B and the eventual formation of the C5b-9 complex. The inhibitory potential of this compound is assessed by its ability to block this cascade. The amount of C5b-9 formed is then detected using a specific antibody conjugated to an enzyme (e.g., peroxidase), which reacts with a substrate to produce a measurable colorimetric signal.[5] The intensity of the signal is proportional to the amount of C5b-9 generated and is inversely proportional to the inhibitory activity of this compound.

Signaling Pathway: The Alternative Complement Pathway

The alternative pathway is a key part of the innate immune response and also serves as an amplification loop for all complement activation pathways.[1][4] The diagram below illustrates the central role of Factor B in this cascade and the point of inhibition by this compound.

Figure 1. Alternative Complement Pathway and Point of Inhibition.

Experimental Protocol

This protocol is adapted from commercially available alternative pathway ELISA kits.[5][6]

Required Materials

-

LPS-coated 96-well microplate

-

Human Serum (normal, pooled)

-

This compound (stock solution in DMSO)

-

Assay Diluent Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Positive Control Serum

-

Negative Control (e.g., heat-inactivated serum)

-

Peroxidase-conjugated anti-C5b-9 antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and multichannel pipettes

-

Incubator set to 37°C

Reagent Preparation

-

This compound Dilutions: Prepare a serial dilution of this compound in Assay Diluent Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Serum Dilution: Dilute the normal human serum in the Assay Diluent Buffer. A common starting dilution is 1:10, but this may need optimization.

-

Antibody Dilution: Dilute the peroxidase-conjugated anti-C5b-9 antibody to its optimal working concentration in Assay Diluent Buffer.

Assay Procedure

-

Compound Addition: Add 25 µL of the diluted this compound, vehicle control (DMSO in Assay Diluent), positive control, and negative control to the appropriate wells of the LPS-coated microplate.

-

Serum Addition & Incubation: Add 75 µL of diluted human serum to all wells. Mix gently. Cover the plate and incubate for 60 minutes at 37°C to allow for complement activation.

-

Washing: Aspirate the contents of the wells and wash each well 3-4 times with 200 µL of Wash Buffer.

-

Detection Antibody Addition: Add 100 µL of the diluted peroxidase-conjugated anti-C5b-9 antibody to each well. Cover the plate and incubate for 60 minutes at 37°C.

-

Final Washing: Repeat the washing step as described in step 3.

-

Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate the plate in the dark at room temperature (20-25°C) for 15-20 minutes. Monitor for color development.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

-

Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of inhibition for each concentration of this compound. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a four-parameter logistic curve.[8][9]

Calculation of Percent Inhibition:

% Inhibition = [ 1 - ( (Sample OD - Min OD) / (Max OD - Min OD) ) ] * 100

-

Sample OD: Absorbance of the well with the inhibitor.

-

Min OD: Average absorbance of the negative control (minimal signal).

-

Max OD: Average absorbance of the vehicle control (maximal signal).

Example Data for this compound

The following table summarizes representative data for the inhibition of the alternative complement pathway by this compound.

| This compound (nM) | Average OD (450 nm) | % Inhibition |

| 0 (Vehicle) | 1.850 | 0% |

| 1 | 1.682 | 9.9% |

| 3 | 1.455 | 23.2% |

| 10 | 1.023 | 48.6% |

| 30 | 0.518 | 78.4% |

| 100 | 0.224 | 95.6% |

| 300 | 0.155 | 99.7% |

| Negative Control | 0.150 | 100% |

| Calculated IC50 | 10.5 nM |

Experimental Workflow

The following diagram provides a visual summary of the entire experimental workflow.

Figure 2. ELISA Workflow for Factor B Inhibition Assay.

References

- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complement factor B - Wikipedia [en.wikipedia.org]

- 3. Complement Factor B - Creative Biolabs [creative-biolabs.com]

- 4. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hycultbiotech.com [hycultbiotech.com]

- 6. mybiosource.com [mybiosource.com]

- 7. hycultbiotech.com [hycultbiotech.com]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Western Blot Analysis of Factor B Cleavage in the Presence of Factor B-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, and its alternative pathway (AP) plays a central role in amplifying the immune response against pathogens. Complement Factor B (FB) is a key serine protease in the AP. Upon activation, Factor B is cleaved by Factor D into two fragments: Ba (a ~33 kDa N-terminal fragment) and Bb (a ~60 kDa C-terminal fragment containing the serine protease domain).[1][2][3] The Bb fragment then associates with C3b to form the C3 convertase (C3bBb), a crucial enzymatic complex that drives the amplification loop of the complement cascade.[2][4]

Dysregulation of the alternative pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a promising therapeutic target for the development of novel inhibitors. "Factor B-IN-5" represents a novel investigational small molecule designed to specifically inhibit the activity of Factor B, thereby downregulating the amplification of the complement response.

These application notes provide a detailed protocol for the in vitro analysis of Factor B cleavage using Western blotting, a fundamental technique to assess the inhibitory potential of compounds like this compound.

Signaling Pathway

The activation of the alternative complement pathway and the central role of Factor B cleavage are depicted in the following signaling pathway.

Caption: Diagram of the alternative complement pathway highlighting Factor B cleavage and the inhibitory action of this compound.

Experimental Protocols

In Vitro Factor B Cleavage Assay

This protocol describes the setup of an in vitro reaction to assess the inhibitory effect of this compound on Factor B cleavage.

Materials and Reagents:

-

Purified Human Complement Factor B (FB)

-

Purified Human Complement Factor D (FD)

-

Purified Human Complement C3b

-

This compound (or other inhibitors)

-

Gelatin Veronal Buffer with Magnesium (GVB/Mg++)

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Reagent Preparation:

-

Thaw all purified proteins (Factor B, Factor D, C3b) on ice.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Prepare a reaction buffer (GVB/Mg++).

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

-

GVB/Mg++ buffer

-

Purified C3b (final concentration, e.g., 50 µg/mL)

-

Purified Factor B (final concentration, e.g., 25 µg/mL)

-

This compound at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., DMSO).

-

-

Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to Factor B.

-

-

Initiation of Cleavage:

-

Initiate the cleavage reaction by adding purified Factor D (final concentration, e.g., 1 µg/mL).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Sample Storage:

-

Samples can be stored at -20°C or proceed directly to Western blot analysis.

-

Western Blot Analysis

This protocol details the detection of Factor B and its cleavage fragments (Ba and Bb) by Western blot.

Materials and Reagents:

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

SDS-PAGE running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Factor B antibody (recognizing the intact protein)

-

Anti-Factor Ba antibody (specific for the Ba fragment)

-

Anti-Factor Bb antibody (specific for the Bb fragment)

-

-

HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG)

-

Tris-buffered saline with Tween-20 (TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-Factor Bb) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Experimental Workflow

The following diagram illustrates the workflow for the Western blot analysis of Factor B cleavage.

Caption: Step-by-step experimental workflow for the in vitro cleavage assay and subsequent Western blot analysis.

Data Presentation

The inhibitory effect of this compound on Factor B cleavage can be quantified by measuring the band intensities of the Bb fragment. The results can be summarized in a table as follows:

| This compound (nM) | Bb Fragment Band Intensity (Arbitrary Units) | % Inhibition of Factor B Cleavage |

| 0 (Vehicle) | 10,000 | 0% |

| 0.1 | 8,500 | 15% |

| 1 | 5,200 | 48% |

| 10 | 1,800 | 82% |

| 100 | 400 | 96% |